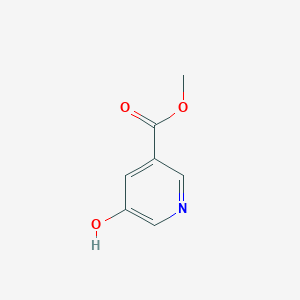

Methyl 5-hydroxynicotinate

Übersicht

Beschreibung

Methyl 5-hydroxynicotinate, also referred to as N-methyl-5-hydroxynicotinic acid (NMHN), is a chemical compound related to the pyridine family. It is an analog of 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) and is characterized by the presence of a methyl group and a hydroxyl group attached to the nicotinic acid structure. This compound is of interest due to its relevance in biochemical reactions catalyzed by enzymes such as MHPC oxygenase .

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the synthesis of 5-hydroxy-2-methyl-2-(2-pyridinyl)hexahydro-1,3-pyrimidine was achieved by reacting 2-acetylpyridine with 1,3-diamino-2-hydroxypropane . Although this does not directly describe the synthesis of methyl 5-hydroxynicotinate, it provides insight into the types of reactions that pyridine derivatives can undergo. Additionally, the N-methylation of methyl 5-hydroxynicotinate followed by reaction with a diene led to the formation of (4+3) cycloadducts, showcasing a method to generate complex nitrogenous structures .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques. For example, the x-ray structure of 5-hydroxy-2-methyl-(2-pyridinyl)hexahydro-1,3-pyrimidine revealed that the compound adopts a chair form with equatorial -OH and -CH3 groups and axial pyridine substituents . This information, while not directly about methyl 5-hydroxynicotinate, helps us understand the structural characteristics of similar pyridine derivatives.

Chemical Reactions Analysis

Methyl 5-hydroxynicotinate has been studied for its role in enzyme-catalyzed reactions. It has been shown to bind to MHPC oxygenase as a tripolar ionic species and undergoes a two-step binding process similar to MHPC and 5-hydroxynicotinic acid . The compound is also involved in reactions leading to the formation of aliphatic products, indicating that the nitrogen atom of the substrate is protonated during catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives like methyl 5-hydroxynicotinate can be inferred from studies on similar compounds. For instance, the spectral characteristics of methyl 2-hydroxynicotinate (MEHNA) were investigated, revealing that it exists as an enol in less polar solvents and as a keto form in polar media . This suggests that the solubility and behavior of methyl 5-hydroxynicotinate may also be influenced by the polarity of the solvent. Additionally, the formation of various ionic species of MEHNA in different solvents and states indicates that methyl 5-hydroxynicotinate could exhibit similar behavior .

Wissenschaftliche Forschungsanwendungen

1. Chemical Synthesis and Organic Chemistry

Methyl 5-hydroxynicotinate has been utilized in organic chemistry for synthesizing various complex structures. For instance, N-Methylation of methyl 5-hydroxynicotinate and subsequent reactions with dienes have led to the formation of (4+3) cycloadducts. These reactions show high regioselectivity and provide a pathway to create bicyclic nitrogenous structures resembling natural alkaloids (Fu et al., 2017).

2. Biochemistry and Enzyme Studies

In biochemistry, methyl 5-hydroxynicotinate has been a subject of study in enzyme reactions. For instance, research on MHPC (2-methyl-3-hydroxypyridine-5-carboxylic acid) oxygenase with N-methyl-5-hydroxynicotinic acid (NMHN) provided insights into the binding modes and protonation status of substrates during enzyme catalysis. This research offers valuable information on the chemical behavior of related compounds in biochemical pathways (Chaiyen et al., 1997).

3. Epigenetics and DNA Modification

Although not directly related to methyl 5-hydroxynicotinate, studies involving the detection and quantification of 5-hydroxymethylcytosine (5hmC) in DNA have been significant in epigenetics. These studies explore the role of 5hmC in DNA demethylation and its impact on gene expression and cellular differentiation. Techniques like high-throughput sequencing have been used to explore 5hmC dynamics in various biological contexts (Booth et al., 2012).

4. Pharmacology and Drug Development

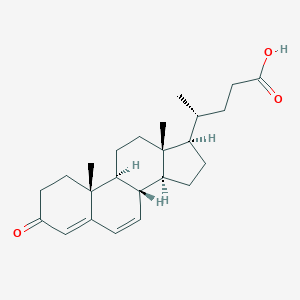

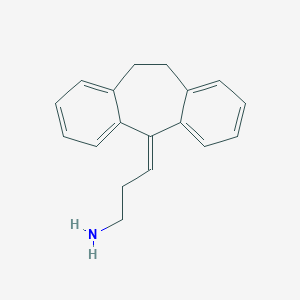

Research in pharmacology has explored the conversion and interaction of compounds like methyl 5-hydroxynicotinate. For example, Wenkert et al. (1970) investigated the synthesis of compounds related to the Iboga-Voacanga series of indole alkaloids, using methyl 5-formylnicotinate, which is structurally related to methyl 5-hydroxynicotinate. Such studies contribute to the development of novel pharmaceutical compounds and the understanding of their mechanisms of action (Wenkert et al., 1970).

Safety and Hazards

Methyl 5-hydroxynicotinate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use personal protective equipment and ensure adequate ventilation when handling this chemical .

Wirkmechanismus

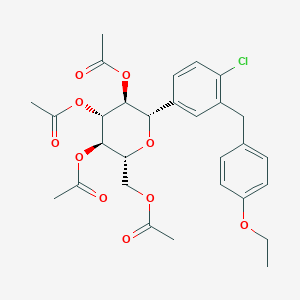

Target of Action

Methyl 5-hydroxynicotinate is an intermediate used to prepare selective cyclooxygenase-2 inhibitors . It is also used to prepare imino sugars as inhibitors of liver glycogen phosphorylase . These targets play crucial roles in inflammation and glucose metabolism, respectively.

Mode of Action

For instance, as a cyclooxygenase-2 inhibitor, it may prevent the production of prostaglandins, which are involved in inflammation .

Biochemical Pathways

Methyl 5-hydroxynicotinate is involved in the biochemical pathways of cyclooxygenase-2 and liver glycogen phosphorylase. By inhibiting these enzymes, it can affect the production of prostaglandins and the breakdown of glycogen, respectively . This can lead to reduced inflammation and altered glucose metabolism.

Result of Action

The molecular and cellular effects of Methyl 5-hydroxynicotinate’s action would depend on its specific targets. As a cyclooxygenase-2 inhibitor, it could reduce inflammation by decreasing prostaglandin production . As an inhibitor of liver glycogen phosphorylase, it could affect glucose metabolism by altering glycogen breakdown .

Eigenschaften

IUPAC Name |

methyl 5-hydroxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)5-2-6(9)4-8-3-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJSHOHQQHACLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326624 | |

| Record name | Methyl 5-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-hydroxynicotinate | |

CAS RN |

30766-22-4 | |

| Record name | Methyl 5-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-hydroxypyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

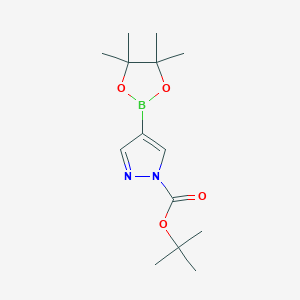

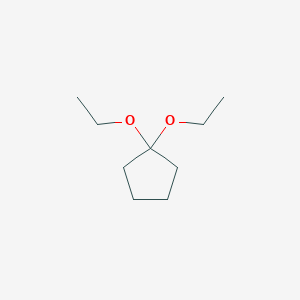

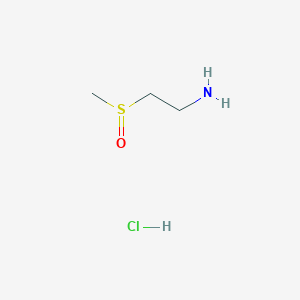

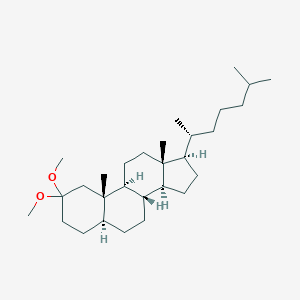

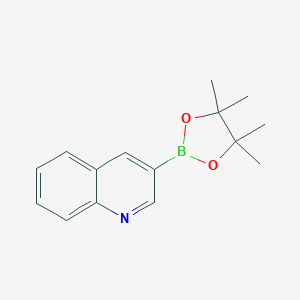

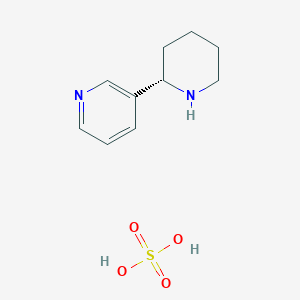

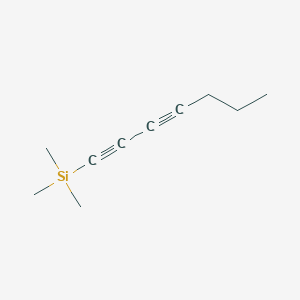

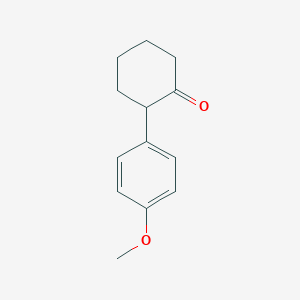

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

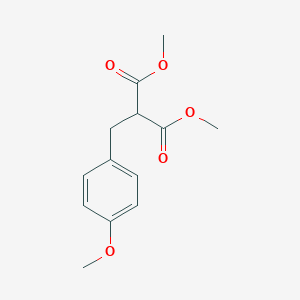

Q1: How does Methyl 5-hydroxynicotinate enable the synthesis of complex bicyclic structures?

A1: Methyl 5-hydroxynicotinate serves as a precursor to a reactive intermediate, the N-alkyl oxidopyridinium ion. [] This intermediate is formed by first performing an N-methylation of Methyl 5-hydroxynicotinate, followed by treatment with a base like triethylamine. The resulting N-alkyl oxidopyridinium ion can then undergo a (4+3) cycloaddition reaction with a diene molecule. This reaction proceeds through a concerted mechanism, meaning the diene adds to the oxidopyridinium ion in a single step. [] This process allows for the rapid and efficient construction of bicyclic nitrogenous structures, which are common motifs found in many natural alkaloids. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide](/img/structure/B104231.png)